Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- is a synthetic organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- typically involves multiple steps, including protection, condensation, and hydrolysis . The process begins with the protection of hydroxyl groups, followed by the condensation of the protected intermediates, and finally, hydrolysis to yield the target compound. The reaction conditions are optimized to control impurities and improve product quality.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar steps as in laboratory synthesis but with optimized conditions for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the formulation of sunscreens and other skincare products due to its UV-absorbing properties .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- include hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (Uvinul® A plus) and other benzophenone derivatives . These compounds share structural similarities and are often used in similar applications, such as UV filters in sunscreens.
Uniqueness: What sets benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- apart is its specific molecular structure, which imparts unique properties, such as its UV-absorbing capability and potential therapeutic effects . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88936-19-0 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22) |
InChI Key |
WNTBYRGDUJYEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.